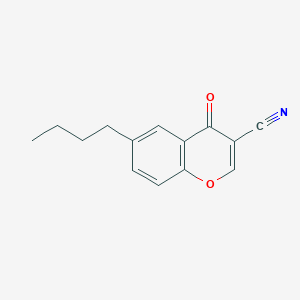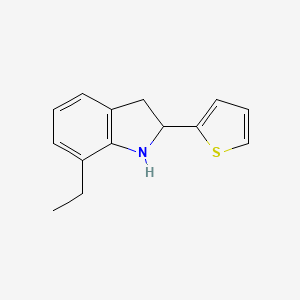
6-Chloroquinoline-5,8-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloroquinoline-5,8-dione hydrochloride is a heterocyclic quinone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinoline-5,8-dione hydrochloride typically involves the reaction of quinoline derivatives with chlorinating agents. One common method includes the chlorination of quinoline-5,8-dione using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloroquinoline-5,8-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloroquinoline-5,8-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
The mechanism of action of 6-Chloroquinoline-5,8-dione hydrochloride involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways in microorganisms and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinoline hydrochloride: Similar in structure but lacks the dione functionality.
Quinoline-5,8-dione: Lacks the chloro substituent but shares the quinone structure.
6,7-Dichloroquinoline-5,8-dione: Contains an additional chloro group, which can alter its reactivity and biological activity.
Uniqueness
6-Chloroquinoline-5,8-dione hydrochloride is unique due to its specific combination of a chloro substituent and a quinone structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
83506-70-1 |
|---|---|
Formule moléculaire |
C9H5Cl2NO2 |
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
6-chloroquinoline-5,8-dione;hydrochloride |
InChI |
InChI=1S/C9H4ClNO2.ClH/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8;/h1-4H;1H |
Clé InChI |
RPMONGAMYUTPIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



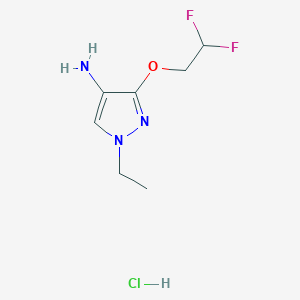
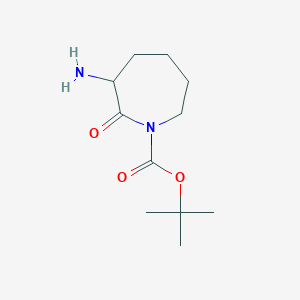
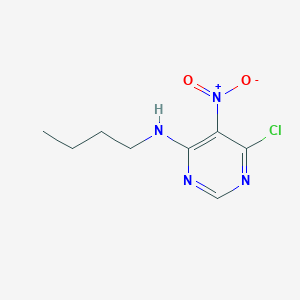
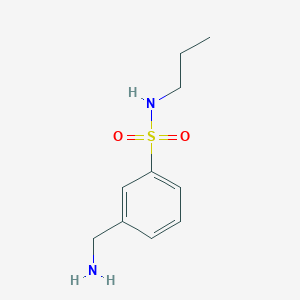

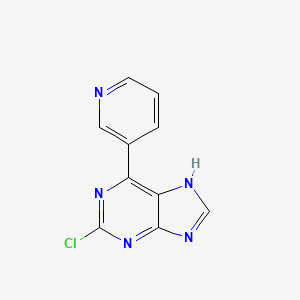
![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)
![Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone](/img/structure/B11877117.png)
![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)

